26S Proteasome Rpn11 Weak Inhibition
In a standardized fluorescence polarization assay measuring inhibition of the 26S proteasome non-ATPase regulatory subunit 14 (human), 1-(5-nitro-2-thiophenyl)piperidine exhibited an IC50 value of 36,100 nM [1]. In the same assay, the compound BDBM83506 (SMR000147996) demonstrated an IC50 of 90 nM, representing a >400-fold lower potency [2]. This quantitative difference establishes 1-(5-nitro-2-thiophenyl)piperidine as a weakly active reference compound or a selective negative control for proteasome inhibition studies, in contrast to potent inhibitors that may cause significant target engagement.
| Evidence Dimension | Inhibition of 26S proteasome non-ATPase regulatory subunit 14 (Rpn11) |
|---|---|
| Target Compound Data | IC50 = 36,100 nM |
| Comparator Or Baseline | BDBM83506 (SMR000147996): IC50 = 90 nM |
| Quantified Difference | 401-fold higher IC50 (weaker inhibition) |
| Conditions | Fluorescence polarization assay using the 26S proteasome; data curated from PubChem BioAssay AID 602368 |
Why This Matters
Researchers requiring a tool compound that does not potently inhibit Rpn11 can select this compound as a negative control or a reference for structure-activity relationship studies.
- [1] BindingDB. Affinity Data for 1-(5-nitro-2-thienyl)piperidine (BDBM88908) against 26S proteasome non-ATPase regulatory subunit 14. View Source
- [2] BindingDB. Affinity Data for BDBM83506 against 26S proteasome non-ATPase regulatory subunit 14. View Source
